4-Nitro 3-methyl 2-chloromethyl pyridine.hcl
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Overview
Description
4-Nitro 3-methyl 2-chloromethyl pyridine.hcl is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a chloromethyl group, a methyl group, and a nitro group attached to the pyridine ring, making it a versatile intermediate for various chemical reactions.
Preparation Methods
The synthesis of 4-Nitro 3-methyl 2-chloromethyl pyridine.hcl can be achieved through several synthetic routes. One common method involves the chloromethylation of 3-methyl-4-nitropyridine. This reaction typically requires the use of chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
4-Nitro 3-methyl 2-chloromethyl pyridine.hcl undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted pyridine derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents like toluene, methanol, and dichloromethane, as well as catalysts and reducing/oxidizing agents specific to the desired transformation .
Scientific Research Applications
4-Nitro 3-methyl 2-chloromethyl pyridine.hcl has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 4-Nitro 3-methyl 2-chloromethyl pyridine.hcl is largely dependent on its chemical structure and the functional groups present. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or the disruption of cellular processes .
The nitro group, when reduced to an amino group, can participate in hydrogen bonding and electrostatic interactions with biological targets, further influencing the compound’s activity. The overall effect of the compound is determined by the specific molecular targets and pathways involved in its interactions .
Comparison with Similar Compounds
4-Nitro 3-methyl 2-chloromethyl pyridine.hcl can be compared with other pyridine derivatives such as:
2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine: Similar in structure but with a methoxy group instead of a nitro group, leading to different reactivity and applications.
3-Chloromethyl-4-nitropyridine: Lacks the methyl group, which can influence its chemical properties and reactivity.
2-Chloromethyl-3-methyl-5-nitropyridine: The position of the nitro group is different, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
2-(chloromethyl)-3-methyl-4-nitropyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c1-5-6(4-8)9-3-2-7(5)10(11)12;/h2-3H,4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTICSDTOIUAHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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